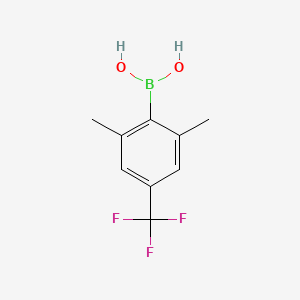
(2,6-Dimethyl-4-(trifluoromethyl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,6-Dimethyl-4-(trifluoromethyl)phenyl)boronic acid is an organoboron compound with the molecular formula C9H10BF3O2. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various chemical reactions and applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dimethyl-4-(trifluoromethyl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
Industrial production of this compound often employs similar Suzuki-Miyaura coupling reactions on a larger scale. The process involves the use of palladium catalysts and bases such as potassium carbonate in aqueous or organic solvents .
化学反応の分析
Types of Reactions
(2,6-Dimethyl-4-(trifluoromethyl)phenyl)boronic acid primarily undergoes:
Suzuki-Miyaura Coupling: This is the most common reaction, forming carbon-carbon bonds between the boronic acid and an aryl or vinyl halide.
Oxidation: The boronic acid group can be oxidized to form phenols.
Substitution: The trifluoromethyl group can participate in various substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Aqueous or organic solvents like ethanol or toluene.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation reactions.
科学的研究の応用
(2,6-Dimethyl-4-(trifluoromethyl)phenyl)boronic acid has diverse applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: Applied in the production of advanced materials and polymers.
作用機序
The mechanism of action of (2,6-Dimethyl-4-(trifluoromethyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves:
Oxidative Addition: The palladium catalyst forms a complex with the aryl halide.
Transmetalation: The organoboron compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex releases the coupled product, regenerating the catalyst.
類似化合物との比較
Similar Compounds
- 4-(Trifluoromethyl)phenylboronic acid
- 2-(Trifluoromethyl)phenylboronic acid
- 4-(Trifluoromethyl)benzeneboronic acid
Uniqueness
(2,6-Dimethyl-4-(trifluoromethyl)phenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both dimethyl and trifluoromethyl groups enhances its utility in synthesizing complex molecules .
特性
分子式 |
C9H10BF3O2 |
|---|---|
分子量 |
217.98 g/mol |
IUPAC名 |
[2,6-dimethyl-4-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C9H10BF3O2/c1-5-3-7(9(11,12)13)4-6(2)8(5)10(14)15/h3-4,14-15H,1-2H3 |
InChIキー |
ORJBYFNZJWOYHQ-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=C(C=C1C)C(F)(F)F)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


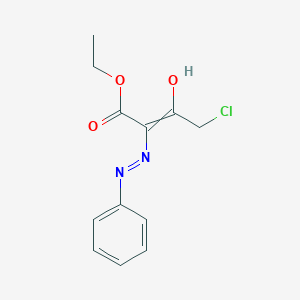
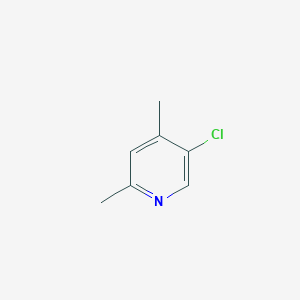
![5-fluoro-N-[[3-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]-4-methoxyphenyl]methyl]-2-morpholin-4-ylbenzamide](/img/structure/B14086666.png)
![6,7-Dimethyl-2-(4-methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086668.png)
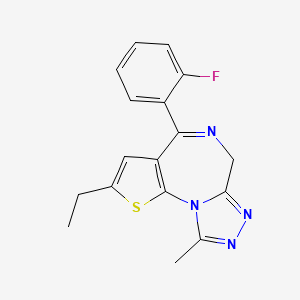
![N-[(2S)-2-hydroxy-3-methoxypropyl]-6-(4,4,4-trifluorobutoxy)-1,2-benzoxazol-3-amine](/img/structure/B14086677.png)
![tert-Butyl (3S)-3-[(2-bromobenzene-1-sulfonyl)amino]piperidine-1-carboxylate](/img/structure/B14086680.png)
![1-(3-Propoxyphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086686.png)
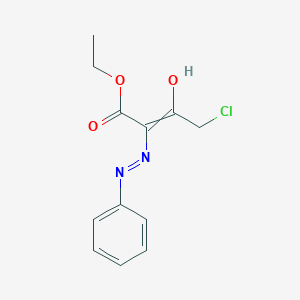
![2-[4-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-fluorophenoxy]-4-thiazolecarboxylic acid hydrazide](/img/structure/B14086710.png)
![7-Ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086716.png)
![7-Bromo-1-(4-chlorophenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086721.png)
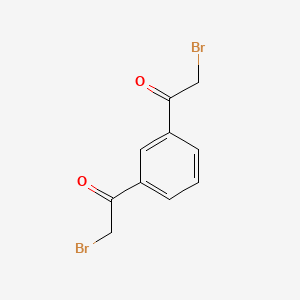
![7-(4-chlorophenyl)-8-(2-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14086729.png)
